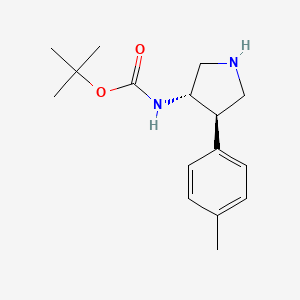

trans (+/-) (4-(4-Methylphenyl)pyrrolidin-3-YL)carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

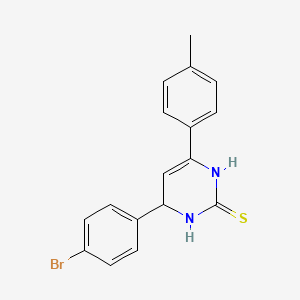

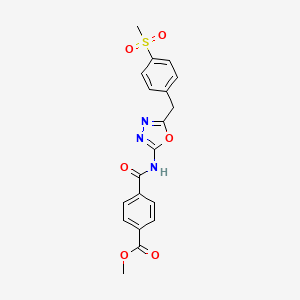

This compound is also known by its IUPAC name, tert-butyl (3S,4R)-4-(4-methylphenyl)-3-pyrrolidinylcarbamate . It has a molecular weight of 276.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H24N2O2 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications

1. Synthesis and Structural Analysis

Diastereoselective Intramolecular α-Amidoalkylation Reactions : The compound was used in the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, which highlights its utility in creating complex chemical structures (Garcia et al., 2006).

Conformational Studies in Proline Pyrrolidine Ring : The motional restrictions of the proline pyrrolidine ring, to which this compound is related, have been studied, demonstrating its role as a turn inducer in peptides and proteins. This research provides insight into how substitutions at the 4-position can affect ring puckering (Koskinen et al., 2005).

2. Asymmetric Synthesis

- Enantioselective Nitrile Anion Cyclization : This compound was used in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting its role in achieving high yields and enantioselectivity in chemical synthesis (Chung et al., 2005).

3. Crystallographic Studies

- Crystal Structures of Carbamic Diphenylthiophosphinic Anhydride : The compound's crystal structures have been determined, providing valuable information about its molecular conformation and interactions, which is crucial for understanding its behavior in various chemical contexts (Shi et al., 2010).

4. Solvent Dependent Reactions

- Divergent and Solvent Dependent Reactions : Research on 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and its reactions with enamines, in varying solvents and temperatures, has revealed the versatility of similar structures in divergent synthesis processes (Rossi et al., 2007).

5. Synthesis of Drug Intermediates

- Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine : An efficient process was designed for synthesizing drug intermediates related to this compound, showcasing its importance in pharmaceutical synthesis (Min, 2010).

properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(4-methylphenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBWMCGWFKBCFT-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)